molecular formula C16H10N2O5 B13988117 2-(2,4-Dinitrophenoxy)naphthalene CAS No. 2734-77-2

2-(2,4-Dinitrophenoxy)naphthalene

Cat. No.: B13988117
CAS No.: 2734-77-2
M. Wt: 310.26 g/mol
InChI Key: CEBDSLXVLVBXFC-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10N2O5 It is characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 2,4-dinitrophenol with naphthalene derivatives. One common method includes the reaction of 2,4-dinitrohalobenzenes with naphthalenediol under reflux conditions in the presence of a salt-forming agent and an organic solvent . The reaction mixture is then cooled, and the solid product is precipitated, filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or the phenoxy group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(2,4-diaminophenoxy)naphthalene, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

2-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a 2,4-dinitrophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2734-77-2

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)naphthalene

InChI

InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

CEBDSLXVLVBXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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